N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
Overview
Description
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (also known as N6-Benzoyl-dA) is a novel nucleoside analogue that has been developed for use in various scientific research applications. N6-Benzoyl-dA has been found to be a potent inhibitor of reverse transcriptase, a key enzyme in the replication of retroviruses such as HIV, and has been studied for its potential use in treating HIV and other viral infections. In addition, N6-Benzoyl-dA has been studied for its potential use in the synthesis of DNA-based therapeutics and as a potential therapeutic agent for cancer.
Scientific Research Applications
Solid-Phase Synthesis Applications
- Synthesis of 7-Substituted 3H-Imidazo[2,1-i]purines: This compound is utilized for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. The process involves immobilization, quantitative conversion, reductive amination, N-alkylation or N-acylation, and release from the support by acidolytic cleavage (Karskela & Lönnberg, 2006).
Oligonucleotide Synthesis
- Cyclic Diacyl Groups for N6-Amino Group Protection: The compound plays a role in preventing depurination during detritylation in acidic media and maintaining stability in basic media during oligodeoxynucleotide synthesis (Kume, Iwase, Sekine, & Hata, 1984).
- Alkynylated Deoxyadenosine Phosphoramidite for DNA Labeling: A derivative of this compound has been synthesized for the production of alkyne-modified oligodeoxynucleotide, enabling various labels to be introduced into DNA using the click reaction (Wang et al., 2019).
Improvement in Synthesis Process
- Modification of Detritylation Step: It is used in the protection of the 5'-terminal hydroxy function in solid-phase DNA/RNA synthesis. Modifications in detritylation steps have been explored to prevent depurination and chain cleavage (Habuš & Agrawal, 1994).
Synthesis of Nucleotide Analogues
- Synthesis of 3′-O-Triphosphates of 2′-Deoxyadenosine: This compound is used in the synthesis of biologically significant nucleotides like 2′-d-3′-ATP, demonstrating a one-pot methodology and concurrent deprotection steps (Kore, Yang, & Srinivasan, 2014).
RNA and DNA-RNA Mixture Synthesis
- Selective 2'-Benzoylation in Ribonucleosides: This compound aids in the preparation of protected ribonucleosides, which are then used to synthesize oligoribonucleotides on solid support. This process has allowed for the easy preparation and isolation of mixtures of DNA and RNA (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Solid-Phase Oligonucleotide Synthesis
- Synthesis of Modified Nucleosides: The compound is utilized in the synthesis of modified nucleosides for incorporation into oligonucleotides, demonstrating its versatility in nucleic acid chemistry (Koissi & Lönnberg, 2007).
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPICNYATEWGYHI-WIHCDAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074964 | |
Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | |
CAS RN |
64325-78-6 | |
Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64325-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064325786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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